molecular formula C9H9ClN2S B7843758 2-(6-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine

2-(6-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine

Cat. No.: B7843758
M. Wt: 212.70 g/mol
InChI Key: CQDDZUMUYAIZNC-UHFFFAOYSA-N
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Description

2-(6-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine is a chemical compound belonging to the benzothiazole family, characterized by its unique structure and potential applications in various scientific fields. This compound features a benzothiazole core with a chlorine atom at the 6th position and an ethan-1-amine group attached to the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine typically involves the following steps:

  • Benzothiazole Formation: The initial step involves the formation of benzothiazole through the cyclization of 2-aminothiophenol with chloroacetic acid[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

  • Chlorination: The benzothiazole core is then chlorinated at the 6th position using appropriate chlorinating agents such as thionyl chloride or phosphorus pentachloride.

  • Amination: Finally, the ethan-1-amine group is introduced through nucleophilic substitution reactions using ethan-1-amine and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce the chlorine atom or other functional groups present in the compound.

  • Substitution: Substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydroxide or ammonia.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.

  • Reduction Products: Chloro derivatives, amino derivatives, and other reduced forms.

  • Substitution Products: Hydroxylated, aminated, or other substituted derivatives.

Scientific Research Applications

2-(6-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

2-(6-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine is similar to other benzothiazole derivatives, such as 2-(6-methoxy-1,3-benzothiazol-2-yl)ethan-1-amine and 2-(6-nitro-1,3-benzothiazol-2-yl)ethan-1-amine. its unique chlorine substitution at the 6th position distinguishes it from these compounds, potentially leading to different biological activities and applications.

Comparison with Similar Compounds

  • 2-(6-methoxy-1,3-benzothiazol-2-yl)ethan-1-amine

  • 2-(6-nitro-1,3-benzothiazol-2-yl)ethan-1-amine

  • 2-(6-hydroxy-1,3-benzothiazol-2-yl)ethan-1-amine

This comprehensive overview highlights the significance of 2-(6-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine in various scientific fields and its potential applications

Properties

IUPAC Name

2-(6-chloro-1,3-benzothiazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDDZUMUYAIZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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